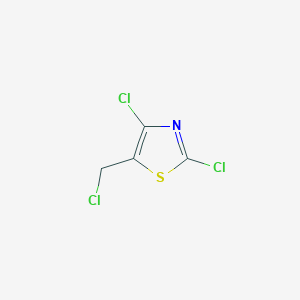
12-氧代十八烷酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 12-oxooctadecanoate involves methylene transfer reactions, where substrates like methyl 9,10- and 9,12-dioxooctadecanoate are converted to their corresponding methyl 2,2′-bioxiran-2-yl-octadecanoate derivatives. Techniques such as nuclear magnetic resonance (NMR) are utilized to characterize the methylene protons and carbons in the synthesized compounds, indicating the specificity of the reactions involved (Jie & Zheng, 1988).
Molecular Structure Analysis
The molecular structure of methyl 12-oxooctadecanoate is investigated through methods such as 13C NMR spectroscopy, revealing the significant effects of substituents on its structure. These studies help in understanding the molecular configuration and the impact of various functional groups on the compound's properties (Tulloch, 1977).
Chemical Reactions and Properties
Methyl 12-oxooctadecanoate undergoes various chemical reactions, including epoxidation and autoxidation processes. These reactions not only transform the compound into different derivatives but also help in studying the reactivity and stability of the fatty acid esters it comprises. The formation of cyclic and acyclic compounds from its reactions with BF3-etherate demonstrates the compound's versatile reactivity (Canonica et al., 1969).
Physical Properties Analysis
The physical properties of methyl 12-oxooctadecanoate and its derivatives, such as melting points and spectral behavior, are crucial for their identification and application. Studies focusing on the complete series of methyl epoxyoctadecanoates provide valuable data on their physical characteristics, aiding in the understanding of how structural variations affect these properties (Gunstone & Jacobsberg, 1972).
Chemical Properties Analysis
Investigations into the chemical properties of methyl 12-oxooctadecanoate, such as its oxidation and reduction reactions, highlight the compound's chemical behavior and the potential for creating various derivatives. These studies are instrumental in exploring the functionalities of methyl 12-oxooctadecanoate in different chemical environments and its suitability for applications in synthesis and modification of fatty acids (Doll, Bantchev, & Murray, 2013).
科学研究应用
生物化学:四嗪衍生物的合成
12-氧代十八烷酸甲酯: 用于生物化学合成新型化合物。一个著名的应用是制备六氢-3-己基-6-硫代-1,2,4,5-四嗪-3-十一烷酸甲酯,一种六氢硫代四嗪脂肪酸衍生物。 该反应涉及硫代碳酰肼,对于创造具有潜在生物活性的物质具有重要意义 .
医学:潜在的治疗用途
在医学领域,12-氧代十八烷酸甲酯已在扇椰子的果肉中被发现,并表现出抗高血脂和抗溃疡活性。 这表明它有可能成为治疗相关健康状况的治疗剂 .
环境科学:环保应用
虽然12-氧代十八烷酸甲酯的具体环境应用尚未广泛记录,但它作为长链酮脂肪酸的作用表明,它在开发环保材料或化学品方面具有潜在用途,以最大程度地减少对环境的影响。 进一步的研究可以探索其生物降解性和在绿色化学倡议中的用途 .
材料科学:合成的基础
12-氧代十八烷酸甲酯: 在材料科学中充当有机结构单元。 其长链酮脂肪酸结构使其适合合成复杂分子,这些分子可用于创建具有工业应用所需特性的新材料 .
食品技术:分析和质量控制
虽然12-氧代十八烷酸甲酯在食品技术中的直接应用尚未得到很好的记录,但类似的脂肪酸甲酯通常用于食品产品的质量控制分析。 它们可以作为检测掺假或确定食品成分营养成分的指标 .
工业应用:化工制造
在工业环境中,12-氧代十八烷酸甲酯可以是化工制造过程中的宝贵中间体。 其反应和衍生物可能有助于生产各种商业产品,从润滑剂到表面活性剂,突出了其在工业化学中的多功能性 .
安全和危害
作用机制
Target of Action
Methyl 12-oxooctadecanoate is a long-chain keto fatty acid
Mode of Action
It is known to react with hydrazoic acid
Result of Action
Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
属性
IUPAC Name |
methyl 12-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPEBNRFAFNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178492 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2380-27-0 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?
A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].
Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?
A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.
Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?
A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)


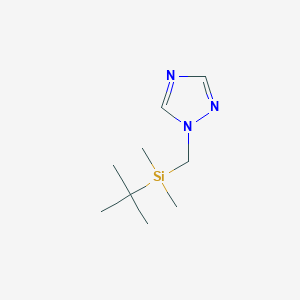

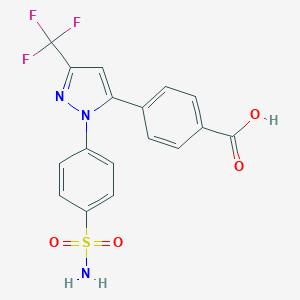
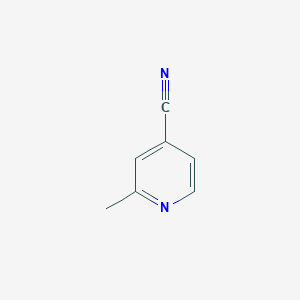
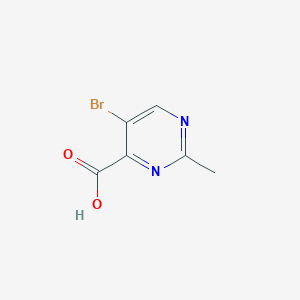
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
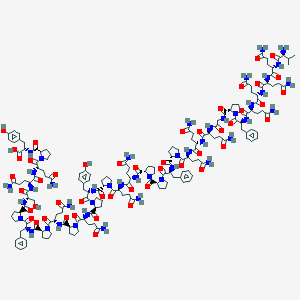
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
